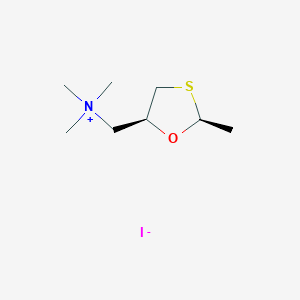
OXA-22
Overview
Description
OXA-22 is a beta-lactamase enzyme found in Ralstonia pickettii, a bacterium known for its resistance to beta-lactam antibiotics. This enzyme belongs to the class D beta-lactamases, which are characterized by their ability to hydrolyze beta-lactam antibiotics, rendering them ineffective . This compound is particularly notable for its role in antibiotic resistance, making it a subject of significant interest in the field of microbiology and pharmaceutical research.
Mechanism of Action
Target of Action
OXA-22, also known as Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, is a beta-lactamase found in Ralstonia pickettii . Beta-lactamases are enzymes that provide multi-resistance to antibiotics, especially among Gram-negative bacteria . The primary targets of this compound are beta-lactam antibiotics, including penams and cephalosporins .
Mode of Action
This compound acts by hydrolyzing the beta-lactam ring of antibiotics, which inactivates the antibiotic and confers resistance to the bacteria . This enzyme is most effective against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin .
Biochemical Pathways
The biochemical pathway of this compound involves the hydrolysis of beta-lactam antibiotics by the serine beta-lactamase enzyme . This process leads to antibiotic inactivation, conferring resistance to the bacteria .
Pharmacokinetics
The related oxa-48-like beta-lactamases are known to be difficult to detect because they often cause only low-level in vitro resistance to carbapenems . Further pharmacokinetics/pharmacodynamics (PK/PD) data for this compound would be beneficial .
Result of Action
The result of this compound action is the inactivation of beta-lactam antibiotics, leading to antibiotic resistance in the bacteria . This resistance can lead to treatment failures, especially in the case of carbapenem antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial resistance genes can enhance the resistance provided by this compound . Additionally, the enzyme’s action can be affected by the bacterial species and strain, as well as the presence of plasmids and other genetic elements .
Biochemical Analysis
Transport and Distribution
The transport and distribution of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and activity within the cell.
Subcellular Localization
The subcellular localization of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of OXA-22 involves the expression of the gene encoding this enzyme in a suitable bacterial host. The gene is typically cloned into a plasmid vector, which is then introduced into the host bacterium through a process called transformation. The host bacterium is then cultured under conditions that promote the expression of the this compound enzyme. The enzyme can be purified from the bacterial culture using various chromatographic techniques .
Chemical Reactions Analysis
OXA-22 primarily catalyzes the hydrolysis of beta-lactam antibiotics. This reaction involves the cleavage of the beta-lactam ring, a four-membered lactam structure that is essential for the antibiotic’s activity. The hydrolysis reaction is facilitated by a serine residue in the active site of the enzyme, which attacks the carbonyl carbon of the beta-lactam ring, leading to its opening and subsequent inactivation of the antibiotic . Common reagents used in these reactions include beta-lactam antibiotics such as penicillins and cephalosporins.
Scientific Research Applications
OXA-22 has several applications in scientific research, particularly in the study of antibiotic resistance mechanisms. It is used as a model enzyme to understand how beta-lactamases confer resistance to beta-lactam antibiotics. This knowledge is crucial for the development of new antibiotics and beta-lactamase inhibitors. Additionally, this compound is used in the screening of bacterial isolates for beta-lactamase activity, which helps in the identification of antibiotic-resistant strains .
Comparison with Similar Compounds
OXA-22 is part of a larger family of OXA-type beta-lactamases, which includes other enzymes such as OXA-23, OXA-24, and OXA-58. These enzymes share a similar mechanism of action but differ in their substrate specificities and resistance profiles. For example, OXA-23 is known for its ability to hydrolyze carbapenems, a class of beta-lactam antibiotics that are typically resistant to hydrolysis by other beta-lactamases . This compound, on the other hand, has a broader substrate range, including penicillins and cephalosporins . This uniqueness makes this compound a valuable tool for studying the diversity and evolution of beta-lactamase enzymes.
Properties
IUPAC Name |
trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAKQKXXMGYQT-WSZWBAFRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481956 | |
| Record name | OXA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-57-6 | |
| Record name | OXA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

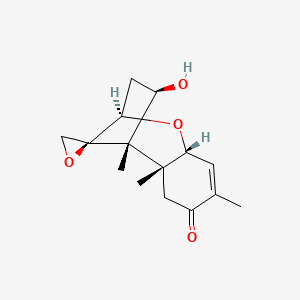
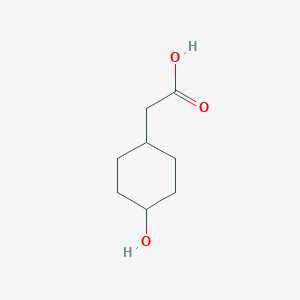
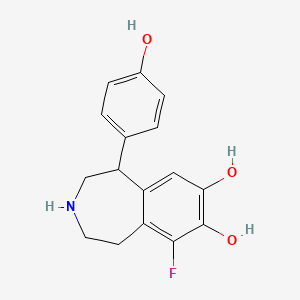

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)
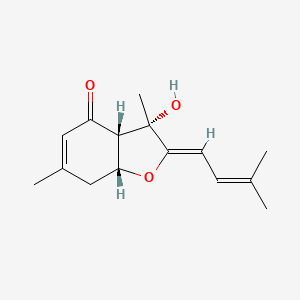
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)

![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)


